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molecular formula C11H17NO3S B8593616 N-tert. butyl-3-methoxy-benzenesulfonamide

N-tert. butyl-3-methoxy-benzenesulfonamide

Cat. No. B8593616
M. Wt: 243.32 g/mol
InChI Key: JPXXNSPEPLLYDL-UHFFFAOYSA-N
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Patent
US04404230

Procedure details

49.5 gm (0.24 mol) of 3-methoxy-benzene sulfonic acid chloride were dissolved in 50 ml of tetrahydrofuran, and the solution was added dropwise over a period of 25 minutes to a solution of 40 gm (0.55 mol) of tert. butylamine in 200 ml of tetrahydrofuran. After stirring for 1 hour at room temperature and for 7 hours at 60° C., the reaction mixture was filtered, and the filtrate was evaporated in vacuo. The residue was treated with cyclohexane, yielded 54.1 gm (92.6% of theory) of N-tert. butyl-3-methoxy-benzenesulfonamide.
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([S:9](Cl)(=[O:11])=[O:10])[CH:6]=[CH:7][CH:8]=1.[C:13]([NH2:17])([CH3:16])([CH3:15])[CH3:14]>O1CCCC1>[C:13]([NH:17][S:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)(=[O:11])=[O:10])([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
49.5 g
Type
reactant
Smiles
COC=1C=C(C=CC1)S(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at room temperature and for 7 hours at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with cyclohexane

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C)(C)(C)NS(=O)(=O)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 54.1 g
YIELD: PERCENTYIELD 92.6%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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